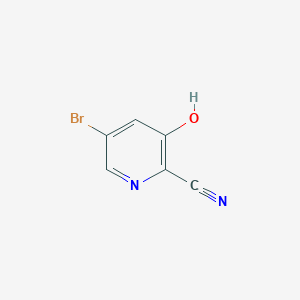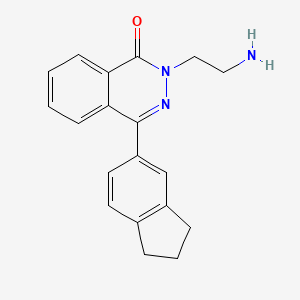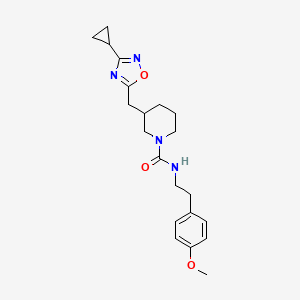![molecular formula C16H13BrCl2N2O2 B2375492 N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide CAS No. 351512-31-7](/img/structure/B2375492.png)
N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide” is a chemical compound with a linear formula of C15H14BrN3O2 . It has a molecular weight of 348.2 and is used in scientific research due to its unique structure, which allows for diverse applications, including drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14BrN3O2/c1-2-21-14-4-3-13(16)9-12(14)10-18-19-15(20)11-5-7-17-8-6-11/h3-10H,2H2,1H3,(H,19,20)/b18-10+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them .Scientific Research Applications
Antiviral Activity
N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide and related compounds have shown potential in antiviral research. A study focusing on derivatives of 2,4-diamino-6-hydroxypyrimidines, including those with bromo-substituents, demonstrated varying levels of inhibitory activity against DNA viruses like herpes simplex and cytomegalovirus. Notably, certain derivatives markedly inhibited retrovirus replication in cell culture, suggesting potential applications in antiviral therapies (Hocková et al., 2003).
Crystal Structures and Synthesis
Another aspect of the research on this compound involves its synthesis and crystal structure analysis. Studies have synthesized Schiff bases using similar bromo-substituted phenyl compounds. These studies provide insights into the molecular configurations and properties of these compounds, which are crucial for understanding their interactions and potential applications in various fields of research (Zhu & Qiu, 2011).
Nonlinear Optical Properties
Research into the nonlinear optical properties of hydrazones, including those related to this compound, has shown promising results. Compounds in this category have demonstrated potential for applications in optical devices such as limiters and switches, due to their ability to exhibit two-photon absorption and other nonlinear behaviors (Naseema et al., 2010).
Antidepressant and Nootropic Agents
The potential of Schiff bases derived from hydrazides, similar to the compound , as antidepressant and nootropic agents, has been explored. Certain derivatives have shown significant antidepressant and nootropic activities in animal models, hinting at the potential for developing new treatments for neurological disorders (Thomas et al., 2016).
Antileishmanial Activity
Compounds analogous to this compound have been studied for their antileishmanial activity. Some of these compounds displayed significant inhibitory effects against Leishmania donovani, a parasite responsible for leishmaniasis, indicating potential therapeutic applications in combating this disease (Ahsan et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl2N2O2/c1-2-23-15-6-3-11(17)7-10(15)9-20-21-16(22)13-5-4-12(18)8-14(13)19/h3-9H,2H2,1H3,(H,21,22)/b20-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZIQCZOBWILHI-AWQFTUOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2375412.png)
![(2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine;dihydrochloride](/img/structure/B2375413.png)
![(3Ar,7ar)-rel-octahydro-3h-pyrrolo[3,4-c]pyridin-3-one](/img/no-structure.png)

![4-Hydroxy-7-pyridin-3-yl-9-trifluoromethyl-1H-thieno[2,3-b;4,5-b']dipyridin-2-one](/img/structure/B2375419.png)





![N-[(3-Cyclopropylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2375429.png)

